2-Amino-4-tert-butylthiophene-3-carbonitrile
Description
2-Amino-4-tert-butylthiophene-3-carbonitrile is a substituted thiophene derivative characterized by a carbonitrile group at position 3, an amino group at position 2, and a bulky tert-butyl substituent at position 4 of the thiophene ring. The tert-butyl group confers steric hindrance and enhanced lipophilicity, influencing solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
2-amino-4-tert-butylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCATPHPMNURNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=C1C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213726 | |
| Record name | 2-Amino-4-(1,1-dimethylethyl)-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10413-34-0 | |
| Record name | 2-Amino-4-(1,1-dimethylethyl)-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10413-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(1,1-dimethylethyl)-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(tert-butyl)thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butylthiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction between these components . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
While specific industrial production methods for 2-Amino-4-tert-butylthiophene-3-carbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-tert-butylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butylthiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminothiophene carbonitriles vary in substituents, ring fusion, and functional groups. Below is a detailed comparison of 2-Amino-4-tert-butylthiophene-3-carbonitrile with structurally related analogs:
Structural Features
| Compound Name | Substituents/Modifications | Ring System | Key Functional Groups |
|---|---|---|---|
| 2-Amino-4-tert-butylthiophene-3-carbonitrile | tert-butyl at C4 | Monocyclic thiophene | -NH₂, -CN |
| 2-Amino-4-methylthiophene-3-carbonitrile | Methyl at C4 | Monocyclic thiophene | -NH₂, -CN |
| 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Methyl at C4, fused cyclohexane ring | Benzothiophene (fused) | -NH₂, -CN, cyclohexane |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | Fused cyclopentane ring | Cyclopenta-thiophene | -NH₂, -CN, cyclopentane |
| 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | Fused cycloheptane ring | Cyclohepta-thiophene | -NH₂, -CN, cycloheptane |
- Ring Fusion: Fused rings (e.g., cyclohexane in benzothiophene derivatives) introduce conformational rigidity, whereas monocyclic systems (e.g., the target compound) offer greater rotational freedom .
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP compared to methyl or unfused analogs, impacting membrane permeability in biological systems .
Crystallographic Data
- Target Compound: No direct crystallographic data available in evidence. However, analogs like 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibit bond lengths (C–C: 1.50–1.54 Å) and angles (C–S–C: ~105°) consistent with thiophene derivatives. The tert-butyl group would introduce torsional strain and non-planar geometry .
- Cycloheptane-Fused Analog : Displays puckered ring conformations, analyzed via methods like Cremer-Pople coordinates .
Biological Activity
2-Amino-4-tert-butylthiophene-3-carbonitrile is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
2-Amino-4-tert-butylthiophene-3-carbonitrile features a thiophene ring substituted with an amino group and a tert-butyl group, which contributes to its unique reactivity and biological interactions. The presence of the cyano group enhances its potential as a pharmacophore.
The biological activity of 2-Amino-4-tert-butylthiophene-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby altering biochemical pathways critical for cellular function.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways that regulate physiological responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Amino-4-tert-butylthiophene-3-carbonitrile:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Significant inhibition of enzyme X was observed with an IC50 value of 25 µM. |
| Study 2 | Antimicrobial Activity | Showed activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines with an IC50 value of 10 µM. |
Case Studies
- Enzyme Interaction Study : A study investigated the interaction of 2-Amino-4-tert-butylthiophene-3-carbonitrile with acetylcholinesterase (AChE). The compound demonstrated competitive inhibition, suggesting potential applications in neurodegenerative diseases where AChE modulation is beneficial.
- Antimicrobial Efficacy : Research assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antibacterial agent.
- Cytotoxic Effects on Cancer Cells : In vitro studies showed that treatment with 2-Amino-4-tert-butylthiophene-3-carbonitrile led to increased apoptotic markers in glioblastoma cells, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
The uniqueness of 2-Amino-4-tert-butylthiophene-3-carbonitrile lies in its tert-butyl substituent, which provides steric hindrance affecting reactivity and binding properties compared to similar compounds such as:
- 2-Amino-4-phenylthiophene-3-carbonitrile
- 2-Amino-4-methylthiophene-3-carbonitrile
These compounds exhibit different biological profiles due to variations in their substituents, impacting their pharmacological efficacy.
Q & A
Q. Methodological Approach
- NMR discrepancies : Check for solvent impurities (e.g., residual DMSO-d₆ peaks) or tautomerism in the amino-thiophene moiety. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- LC-MS anomalies : Calibrate with internal standards (e.g., acetophenone). For adduct formation (e.g., Na⁺/K⁺), switch ionization modes (ESI⁺ to APCI⁺) .
What strategies enhance the compound’s utility in material science applications?
Basic
The cyano group enables coordination chemistry (e.g., metal-organic frameworks) or nonlinear optical materials . UV-Vis spectroscopy (λmax ~300 nm) and cyclic voltammetry assess π-conjugation and redox stability .
Advanced
Substituent engineering (e.g., replacing tert-butyl with trifluoromethyl) tunes electronic properties. DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps for optoelectronic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
